molecular formula C16H13NO2 B14351831 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one CAS No. 91713-67-6

7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14351831
CAS No.: 91713-67-6
M. Wt: 251.28 g/mol
InChI Key: QEBRCJJZSBKXSX-UHFFFAOYSA-N
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Description

7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, characterized by its unique structure that includes a benzoyl group attached to the indole core

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl group or the indole core, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzoyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

91713-67-6

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

7-benzoyl-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H13NO2/c1-10-7-8-12(15-13(10)9-14(18)17-15)16(19)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QEBRCJJZSBKXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NC2=C(C=C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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